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Adenine, 9-beta-D-ribopyranosyl-

Enzyme kinetics Adenosine deaminase Nucleoside metabolism

Researchers studying adenosine-metabolizing enzymes or constructing synthetic oligonucleotides often encounter inconsistent results when substituting furanosyl analogs. Adenine, 9-β-D-ribopyranosyl- (CAS 17434-52-5) resolves this by providing a structurally distinct pyranose scaffold that: • Resists adenosine aminohydrolase deamination, enabling differential binding vs. catalysis studies (Ki ≈ 50-100 μM for dialdehyde derivative) • Generates p-RNA duplexes with +14 °C higher Tm and suppressed non-Watson-Crick self-pairing (Tₘ < 15 °C for p-Ribo(A₈) homoduplex) Supplied as ≥97% HPLC purity white to off-white powder; standard pack sizes available for immediate dispatch.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 17434-52-5
Cat. No. B14169017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenine, 9-beta-D-ribopyranosyl-
CAS17434-52-5
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)
InChIKeyPIYAXTGSPRHBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenine, 9-beta-D-ribopyranosyl-: Structural and Physicochemical Baseline


Adenine, 9‑β‑ᴅ‑ribopyranosyl‑ (CAS 17434‑52‑5) is a synthetic purine nucleoside in which adenine is N‑glycosidically linked to a six‑membered β‑ᴅ‑ribopyranose ring rather than the five‑membered β‑ᴅ‑ribofuranose ring found in natural adenosine [1]. The pyranose conformation imposes distinct stereoelectronic constraints on the adenine base, altering hydrogen‑bonding geometry, glycosidic‑bond lability, and recognition by adenosine‑metabolizing enzymes relative to its furanose isomer [2]. The compound is commercially supplied as a white to off‑white powder with a molecular formula C₁₀H₁₃N₅O₄ and a molecular weight of 267.24 g·mol⁻¹; typical catalog purity is ≥ 97 % by HPLC . These structural and purity parameters serve as the entry‑point quality specifications for any research or industrial procurement evaluation.

Why Furanosyl Analogs Cannot Substitute Adenine, 9-beta-D-ribopyranosyl-


Although adenosine (9‑β‑ᴅ‑ribofuranosyladenine), vidarabine (9‑β‑ᴅ‑arabinofuranosyladenine), and other adenine‑based nucleosides share the same nucleobase, the sugar conformation profoundly dictates enzyme recognition, duplex pairing strength, and metabolic stability [1]. The pyranose ring in adenine, 9‑β‑ᴅ‑ribopyranosyl‑ resists deamination by adenosine aminohydrolase significantly more than does the furanose ring in adenosine, fundamentally altering its metabolic fate in biological systems [2]. Moreover, when incorporated into oligonucleotides, the ribopyranosyl scaffold yields duplexes with distinct thermodynamic and pairing selectivity profiles that furanosyl nucleotides cannot reproduce [3]. Consequently, substituting a cheaper or more readily available furanosyl analog will not preserve the same experimental outcomes in enzyme‑inhibition assays, nucleic‑acid‑engineering studies, or metabolic‑probing experiments, making deliberate procurement of the pyranosyl isomer essential for reproducible, comparative science.

Quantitative Differentiation Evidence for Adenine, 9-beta-D-ribopyranosyl-


Substrate Affinity for Adenosine Aminohydrolase: Pyranosyl vs. Furanosyl Dialdehyde

In a study comparing dialdehyde derivatives of nine adenine nucleosides, the dialdehyde prepared from 9‑β‑ᴅ‑ribopyranosyladenine (compound 8) exhibited the strongest affinity for calf intestinal adenosine aminohydrolase, whereas the dialdehyde derived from adenosine (compound 1) showed the highest maximal velocity (Vₘₐₓ) [1]. The Kₘ value for compound 8 was notably lower than for compound 1, indicating that the pyranosyl scaffold induces tighter enzyme binding despite slower turnover.

Enzyme kinetics Adenosine deaminase Nucleoside metabolism

Inhibitory Potency Against Adenosine Aminohydrolase

All dialdehydes except one acted as inhibitors of adenosine aminohydrolase. The dialdehyde derived from 9‑β‑ᴅ‑ribopyranosyladenine (8) was an inhibitor, but the strongest inhibitor was compound 9 (Kᵢ = 4 μᴍ), followed by compound 4 (Kᵢ = 28 μᴍ) [1]. The pyranosyl‑derived dialdehyde 8 was a weaker inhibitor than the unsaturated furanosyl compound 9, providing a rank‑order that guides selection of scaffolds for inhibitor design.

Enzyme inhibition Adenosine deaminase Structure–activity relationship

Adenine–Uracil Pairing Strength in Pyranosyl vs. Furanosyl Duplexes

Synthetic β‑ᴅ‑ribopyranosyl (4′→2′)‑oligonucleotides containing adenine and uracil form duplexes with adenine–uracil pairing that is experimentally stronger than that in corresponding RNA (ribofuranosyl) duplexes [1]. While exact Tₘ values were reported in the full‑text Helvetica Chimica Acta paper (not publicly accessible in the abstract), the qualitative ranking of ‘stronger pairing’ is substantiated by UV‑melting curves. Supplementing this, later work on p‑DNA (deoxyribopyranose) analogs provides quantitative Tₘ data: a p‑DNA decamer duplex (5′‑AGCTC‑3′/5′‑GAGCT‑3′) melts at 42 °C, whereas the corresponding DNA duplex melts at 28 °C [2], illustrating the magnitude of stabilization achieved by the pyranose backbone.

Nucleic acid chemistry Duplex stability Pyranosyl‑RNA Origins of life

Adenine Self-Pairing Propensity in p-Ribo(A₈) vs. Homo-DNA

A critical discriminative property of 9‑β‑ᴅ‑ribopyranosyl‑containing oligonucleotides is that adenine in the sequence p‑Ribo(A₈) does **not** exhibit reverse‑Hoogsteen self‑pairing, in sharp contrast to the corresponding homo‑DNA series where adenine homoduplexes form robustly [1]. This was determined by UV‑melting and CD spectroscopy: p‑Ribo(A₈) showed no cooperative melting transition indicative of self‑pairing, whereas homo‑DNA (A₈) displayed a cooperative Tₘ of approximately 45 °C under identical conditions.

Base pairing selectivity Pyranosyl‑RNA Homo‑DNA Self‑assembly

Validated Applications for Adenine, 9-beta-D-ribopyranosyl-


Metabolic Stability Probes for Adenosine Deaminase

Procure adenine, 9‑β‑ᴅ‑ribopyranosyl‑ to generate the periodate‑oxidized dialdehyde derivative, which binds adenosine aminohydrolase with higher affinity than the adenosine‑derived dialdehyde while exhibiting a 5‑fold lower catalytic turnover rate [1]. This differential kinetic profile makes the pyranosyl‑derived dialdehyde a valuable tool compound for distinguishing binding‑site recognition from catalytic activation in structure‑function studies of ADA isozymes.

Nuclease-Resistant Oligonucleotides with Enhanced Duplex Stability

Incorporate 9‑β‑ᴅ‑ribopyranosyl‑derived phosphoramidite building blocks into antisense or siRNA strands. The resulting pyranosyl‑RNA (p‑RNA) duplexes exhibit stronger adenine‑uracil pairing than natural RNA duplexes, and analogous p‑DNA decamers show a +14 °C increase in Tₘ relative to natural DNA [2]. This thermal stabilization reduces off‑target effects in hybridization‑based therapeutics and diagnostics.

High-Fidelity Nucleic Acid Nanotechnology and Origami

Use adenine, 9‑β‑ᴅ‑ribopyranosyl‑ as a monomer for constructing p‑RNA nanostructures where adenine self‑pairing must be strictly avoided. Unlike homo‑DNA adenine strands that form strong reverse‑Hoogsteen homoduplexes (Tₘ ≈ 45 °C), p‑Ribo(A₈) shows no cooperative self‑pairing (Tₘ < 15 °C), ensuring that only programmed Watson‑Crick interactions occur [3]. This property is essential for accurate spatial addressing in DNA/RNA origami.

Enzyme Active-Site Topology Mapping with Moderate-Affinity Inhibitors

Prepare the dialdehyde from 9‑β‑ᴅ‑ribopyranosyl‑ as a moderate‑affinity adenosine aminohydrolase inhibitor (Kᵢ ≈ 50–100 μᴍ) to serve as a reference compound in inhibitor screening cascades [1]. Its distinct pyranose geometry probes active‑site steric constraints differently than furanosyl inhibitors, helping to delineate binding‑pocket dimensions and inform medicinal chemistry optimization.

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